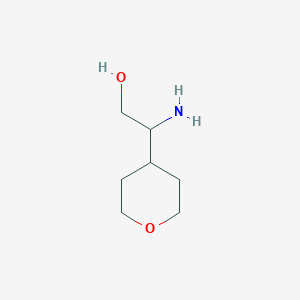

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is a compound that falls within the broader class of 2-amino-4H-pyran derivatives. These compounds have garnered attention due to their potential antitumor activity and their synthesis through multi-component reactions involving various starting materials such as α, β-unsaturated ketone derivatives, malononitrile, and aldehydes . The interest in these compounds is driven by their structural diversity and biological relevance.

Synthesis Analysis

The synthesis of 2-amino-4H-pyran derivatives has been achieved through various one-pot, multi-component reactions. For instance, a series of novel 2-amino-4H-pyran derivatives were synthesized using DBU as a catalyst and ethanol as a solvent under mild conditions . Another approach utilized 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of related compounds . L-Proline has also been employed as a catalyst in ethanol under reflux conditions to synthesize 2-amino-tetrahydro-4H-chromenes . Additionally, glycine catalyzed the synthesis of diverse 2-amino pyran annulated heterocycles in aqueous ethanol under refluxed conditions . Diammonium hydrogen phosphate (DAHP) was used as a catalyst in aqueous ethanol at room temperature for the synthesis of 2-amino-3-cyano-4H-pyrans .

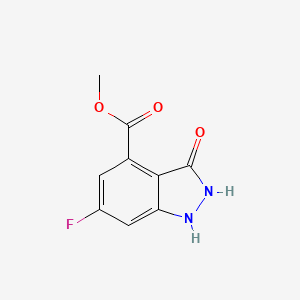

Molecular Structure Analysis

The molecular structure of 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol and related derivatives is characterized by the presence of the 4H-pyran ring, which is a six-membered heterocyclic compound containing an oxygen atom. The 2-amino group and additional substituents like cyano groups contribute to the chemical diversity and potential biological activity of these molecules. The structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-4H-pyran derivatives typically include Knoevenagel cyclocondensation and subsequent annulation reactions. These reactions are facilitated by various catalysts and solvents, leading to the formation of multiple carbon-carbon and carbon-heteroatom bonds. The reactions proceed under mild to reflux conditions, often in green or environmentally benign solvents such as ethanol or aqueous ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4H-pyran derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's polarity, solubility, and reactivity. The compounds synthesized in the studies were obtained in excellent yields and their physical constants were determined. The use of green chemistry principles, such as metal-free catalysts and less toxic solvents, is a significant advantage in the synthesis of these compounds, making the process more sustainable and environmentally friendly .

Aplicaciones Científicas De Investigación

Synthesis Processes

One significant application of 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives is in the field of chemical synthesis. Researchers have developed various one-pot synthesis methods for creating 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes. For instance, Behbahani (2015) demonstrated a one-pot procedure using L-proline for synthesizing these compounds in good to excellent yields (Behbahani, 2015). Similarly, Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis using urea as an organo-catalyst at room temperature (Brahmachari & Banerjee, 2014).

Catalysis and Green Chemistry

The compound's derivatives have been used in green chemistry, emphasizing eco-friendly and sustainable practices. Banerjee et al. (2022) utilized glycine as a metal-free organocatalyst in aqueous ethanol under refluxed conditions for synthesizing structurally diverse 2-amino pyran derivatives (Banerjee et al., 2022). This approach highlights the move towards less toxic solvents and sustainable synthesis processes.

Potential in Drug Development

There's potential for these compounds in the development of new drugs. Wang et al. (2014) synthesized novel 2-amino-4H-pyran derivatives, evaluating their antitumor activity in various human tumor cell lines (Wang et al., 2014). This indicates potential applications in medicinal chemistry, particularly in cancer treatment.

Multicomponent Reaction Platforms

These derivatives also serve as key components in multicomponent reaction platforms. Vereshchagin et al. (2015) found a new multicomponent reaction (MCR) for forming 2-amino-4H-chromenes, highlighting the compound's role in facilitating complex chemical transformations (Vereshchagin et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-(oxan-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJUNYXOESDYTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)